molecular formula C9H6ClF3N2 B13546159 1-Methyl-2-(trifluoromethyl)-6-chloro-1H-benzimidazole

1-Methyl-2-(trifluoromethyl)-6-chloro-1H-benzimidazole

Cat. No.: B13546159
M. Wt: 234.60 g/mol
InChI Key: ZJGUMZXUUHJRMH-UHFFFAOYSA-N
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Description

6-chloro-1-methyl-2-(trifluoromethyl)-1H-1,3-benzodiazole is a chemical compound that belongs to the benzodiazole family Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring This specific compound is characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 1st position, and a trifluoromethyl group at the 2nd position of the benzodiazole ring

Preparation Methods

The synthesis of 6-chloro-1-methyl-2-(trifluoromethyl)-1H-1,3-benzodiazole typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted aniline and trifluoromethylating agents.

    Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst.

    Industrial Production: Industrial production methods may involve large-scale batch or continuous flow processes to ensure high yield and purity of the compound.

Chemical Reactions Analysis

6-chloro-1-methyl-2-(trifluoromethyl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorine atom at the 6th position can be substituted with other functional groups using appropriate reagents.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

    Major Products: The major products depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution can produce various substituted benzodiazoles.

Scientific Research Applications

6-chloro-1-methyl-2-(trifluoromethyl)-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-1-methyl-2-(trifluoromethyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, depending on its specific interactions and the context of its use.

Comparison with Similar Compounds

6-chloro-1-methyl-2-(trifluoromethyl)-1H-1,3-benzodiazole can be compared with other similar compounds, such as:

    6-chloro-1-methyl-2-(trifluoromethyl)-1,2-dihydroquinoline-3-carboxylic acid: This compound shares a similar trifluoromethyl group but differs in its overall structure and properties.

    1-methyl-2-(trifluoromethyl)-6-chloro-1H-benzimidazole: Another related compound with a benzimidazole ring instead of a benzodiazole ring.

    Uniqueness: The unique combination of chlorine, methyl, and trifluoromethyl groups in 6-chloro-1-methyl-2-(trifluoromethyl)-1H-1,3-benzodiazole imparts distinct chemical and physical properties, making it valuable for specific applications.

This detailed article provides a comprehensive overview of 6-chloro-1-methyl-2-(trifluoromethyl)-1H-1,3-benzodiazole, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H6ClF3N2

Molecular Weight

234.60 g/mol

IUPAC Name

6-chloro-1-methyl-2-(trifluoromethyl)benzimidazole

InChI

InChI=1S/C9H6ClF3N2/c1-15-7-4-5(10)2-3-6(7)14-8(15)9(11,12)13/h2-4H,1H3

InChI Key

ZJGUMZXUUHJRMH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)Cl)N=C1C(F)(F)F

Origin of Product

United States

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